9-(2,4-difluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(2,4-Difluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromeno[8,7-e][1,3]oxazin core, which is fused with a difluorophenyl and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-difluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the chromeno[8,7-e][1,3]oxazin core through cyclization reactions. Key steps may involve:
Formation of the chromeno core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluorophenyl group: This step may involve electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification techniques: Use of chromatography, recrystallization, or other purification methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-Difluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May yield reduced derivatives with modified functional groups.
Substitution: May yield substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
9-(2,4-Difluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(2,4-difluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Pathway modulation: The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(2,4-difluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one include:
Dolutegravir sodium: A compound with a similar core structure, used as an antiretroviral drug.
Other chromeno[8,7-e][1,3]oxazin derivatives: Compounds with variations in the substituents on the chromeno[8,7-e][1,3]oxazin core.
Uniqueness
The uniqueness of 9-(2,4-difluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13F2NO3 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
9-(2,4-difluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C18H13F2NO3/c1-10-6-17(22)24-18-12(10)3-5-16-13(18)8-21(9-23-16)15-4-2-11(19)7-14(15)20/h2-7H,8-9H2,1H3 |
InChI Key |
CDHCGCCEMQKHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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